molecular formula C15H14N2O6S B2454810 2-(4-nitrophenoxy)-N-tosylacetamide CAS No. 708989-96-2

2-(4-nitrophenoxy)-N-tosylacetamide

Cat. No.: B2454810
CAS No.: 708989-96-2
M. Wt: 350.35
InChI Key: PIRZCCKTWONEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-nitrophenoxy)-N-tosylacetamide is an organic compound that features a nitrophenoxy group and a tosylamide group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-N-tosylacetamide typically involves the reaction of 4-nitrophenol with tosyl chloride to form 4-nitrophenyl tosylate. This intermediate is then reacted with acetamide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenoxy)-N-tosylacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Hydrolysis: The tosylamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Nucleophilic Substitution: Substituted phenoxy derivatives.

    Reduction: 2-(4-aminophenoxy)-N-tosylacetamide.

    Hydrolysis: Corresponding amine and sulfonic acid derivatives.

Scientific Research Applications

2-(4-nitrophenoxy)-N-tosylacetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-tosylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The nitrophenoxy group can interact with the active site of the enzyme, while the tosylamide group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenyl acetate: Similar in structure but lacks the tosylamide group.

    2-(4-aminophenoxy)-N-tosylacetamide: The reduced form of 2-(4-nitrophenoxy)-N-tosylacetamide.

    4-nitrophenyl tosylate: An intermediate in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of both the nitrophenoxy and tosylamide groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-methylphenyl)sulfonyl-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-11-2-8-14(9-3-11)24(21,22)16-15(18)10-23-13-6-4-12(5-7-13)17(19)20/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRZCCKTWONEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.